![molecular formula C7H5ClN2 B2491448 8-Chloroimidazo[1,2-a]pyridine CAS No. 1195251-29-6](/img/structure/B2491448.png)
8-Chloroimidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including 8-chloroimidazo[1,2-a]pyridine, typically involves condensation, substitution, and reduction reactions starting from commercially available 2-aminopyridine. A notable method for synthesizing various chloroimidazo[4,5-c]pyridines has been developed, demonstrating the versatility of approaches to obtain chlorinated imidazopyridines (Chien, Thien, Loc, & Sung, 2014).
Molecular Structure Analysis
The molecular structure of 8-chloroimidazo[1,2-a]pyridine includes a pyridine ring fused with an imidazole ring, where a chlorine atom is attached to the eighth position. This structural arrangement contributes to its unique chemical reactivity and properties.
Chemical Reactions and Properties
8-Chloroimidazo[1,2-a]pyridines are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions, including Suzuki-Miyaura and Sonogashira cross-coupling reactions. These reactions allow for the regiocontrolled functionalization of the molecule, introducing a wide range of substituents at specific positions on the ring system (Delaye, Pénichon, Allouchi, Enguehard-Gueiffier, & Gueiffier, 2017).
Scientific Research Applications
Antitumor Activity
8-Chloroimidazo[1,2-a]pyridine has been explored for its potential antitumor activity. A study by Liu et al. (2020) synthesized two similar substituted imidazo[1,2-a]pyridine ligands with different coordination groups, which were then used to construct novel Cu(II)-based coordination complexes. These complexes demonstrated inhibitory effects on human myocardial aneurysm cells, indicating potential antitumor applications (Liu et al., 2020).
Phosphorescent Properties
Research by Li and Yong (2019) highlighted the unique phosphorescent properties of positional isomers of 8-Chloroimidazo[1,2-a]pyridine. These isomers exhibited different phosphorescent colors and quantum yields, and were responsive to acid-base vapor stimuli, showcasing their potential in the development of dynamic functional materials (Li & Yong, 2019).
Coordination Polymers
The synthesis and use of 8-Chloroimidazo[1,2-a]pyridine in constructing coordination polymers have been extensively studied. Yin et al. (2021) described the creation of various dimensional coordination polymers, highlighting the impact of solvents and ligand substituent groups on the properties of these polymers. These polymers were shown to possess photoluminescent and magnetic properties, suggesting applications in materials science (Yin et al., 2021).
Synthesis of Derivatives
The synthesis of imidazo[1,2-a]-pyridine derivatives using 8-Chloroimidazo[1,2-a]pyridine as a starting material has been documented. This synthesis process, involving condensation, substitution, and reduction, was detailed by Chien et al. (2014), indicating the versatility of this compound in chemical synthesis (Chien et al., 2014).
Therapeutic Agents
Deep et al. (2016) discussed the Imidazo[1,2-a]pyridine scaffold, including 8-Chloroimidazo[1,2-a]pyridine, as a potential therapeutic agent. This scaffold has broad applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities, making it a promising area for the development of new therapeutic agents (Deep et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYIRKGCPLREEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroimidazo[1,2-a]pyridine |
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